Butanedioic acid-2,3-13C2, also known as succinic acid-2,3-13C2, is a specifically isotopically labeled form of succinic acid. Succinic acid itself is a four-carbon dicarboxylic acid (organic acid with two carboxylic acid groups) found naturally in plants and animals. It plays a crucial role in cellular respiration, specifically within the citric acid cycle (also known as the Krebs cycle).
The key feature of Butanedioic acid-2,3-13C2 is the presence of two stable carbon-13 isotopes at positions 2 and 3 of the carbon chain. This isotopic enrichment makes the molecule a valuable tool in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy [].
Butanedioic acid-2,3-13C2 possesses a linear molecular structure with the following key features:
The presence of the 13C isotopes alters the chemical shift of specific carbon atoms in NMR spectra, allowing for targeted analysis and distinction from surrounding carbon atoms.
One reported method for synthesizing Butanedioic acid-2,3-13C2 involves the reaction between 1,2-dibromoethane-13C2 and potassium cyanide, followed by hydrolysis.
One of the primary applications of butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is isotope labeling. The incorporation of the heavier isotope <sup>13</sup>C into specific positions of a molecule allows scientists to track its metabolic pathways and fate within a biological system. This technique is particularly useful in studies related to:
Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> finds application in various biochemical research settings due to its high purity and specific isotopic enrichment. Here are some examples:
Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is a valuable tool in carbon-13 NMR spectroscopy, a technique used to determine the structure and dynamics of organic molecules. The presence of the <sup>13</sup>C isotope enhances the signal from specific carbon atoms in the molecule, allowing for a more detailed analysis of its structure. Here's how it is used:
Corrosive;Irritant